
4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone, with the chemical formula C₁₅H₁₅N₃O₂S, is a compound that combines an aldehyde group, a phenylthiosemicarbazone moiety, and a methoxy group. It is a yellow crystalline solid with a molecular weight of 301.37 g/mol .
Preparation Methods
The synthetic routes for this compound involve the condensation of 4-hydroxy-3-methoxybenzaldehyde with phenylthiosemicarbazide. The reaction typically occurs under acidic conditions, leading to the formation of the desired product. Industrial production methods may vary, but the laboratory synthesis provides a reliable route .
Chemical Reactions Analysis
4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone can undergo various reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenylthiosemicarbazone moiety can undergo nucleophilic substitution reactions. Common reagents include acids (for condensation), reducing agents (for reduction), and nucleophiles (for substitution).
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its antimicrobial, antiviral, and anticancer properties.
Industry: May serve as a starting material for the synthesis of other compounds .
Mechanism of Action
The exact mechanism by which 4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound shares similarities with other thiosemicarbazones, its unique combination of functional groups sets it apart.
Properties
CAS No. |
20158-15-0 |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3O2S/c1-20-14-9-11(7-8-13(14)19)10-16-18-15(21)17-12-5-3-2-4-6-12/h2-10,19H,1H3,(H2,17,18,21)/b16-10+ |
InChI Key |
JWLFZGSWRRLBAH-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


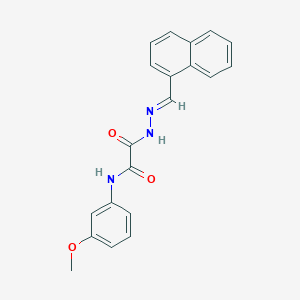
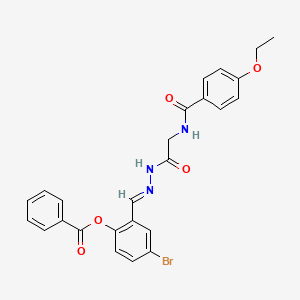
![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)
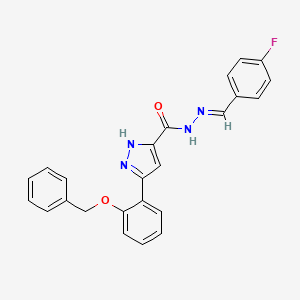
![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)
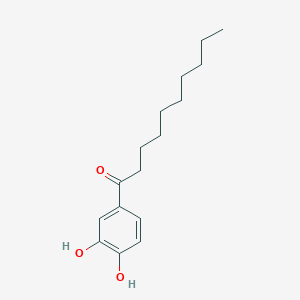
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)
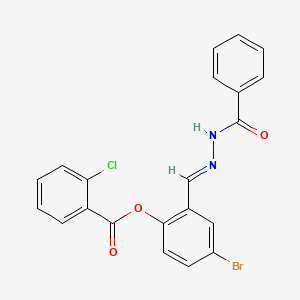
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)
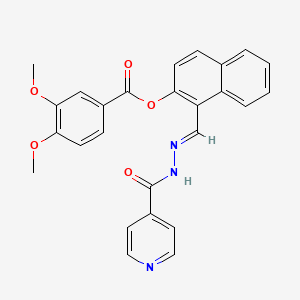
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)
